(4S,5S)-1,2-Dithiane-4,5-diol

Description

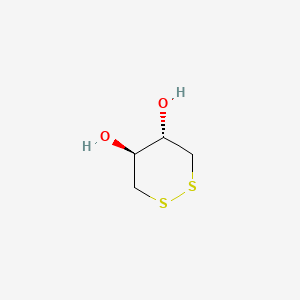

Structure

3D Structure

Properties

IUPAC Name |

(4S,5S)-dithiane-4,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGMOWHXEQDBBV-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CSS1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CSS1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190534 | |

| Record name | 4,5-Dihydroxy-1,2-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14193-38-5, 37031-12-2 | |

| Record name | (±)-trans-1,2-Dithiane-4,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14193-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S,5S)-4,5-Dihydroxy-1,2-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037031122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1,2-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dithiane-4,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S,5S)-1,2-DITHIANE-4,5-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T052MD8AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (4S,5S)-1,2-Dithiane-4,5-diol: Core Properties and Biological Activity

This compound , also known as oxidized dithiothreitol (DTT), is a chiral organosulfur compound with significant implications in cellular biology and potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and relevant experimental protocols.

Fundamental Properties

This compound is the intramolecular disulfide-cyclized form of dithiothreitol. Its rigid, six-membered ring structure and the stereochemistry of its hydroxyl groups are key to its biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | trans-4,5-Dihydroxy-1,2-dithiane, Oxidized DTT | [2][3][4] |

| CAS Number | 14193-38-5 | [1][2] |

| Molecular Formula | C₄H₈O₂S₂ | [1] |

| Molecular Weight | 152.24 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 130-132 °C | [3] |

| Solubility | Soluble in DMSO and ethanol | [5] |

| InChI Key | YPGMOWHXEQDBBV-QWWZWVQMSA-N | [3] |

| SMILES | O[C@@H]1CSSC[C@H]1O | [3] |

Table 2: Spectroscopic Data of trans-1,2-Dithiane-4,5-diol

| Spectroscopic Technique | Data |

| ¹H NMR | Data available but specific chemical shifts not detailed in the provided search results. |

| ¹³C NMR | Data available but specific chemical shifts not detailed in the provided search results. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 152. Major fragments observed at m/z 108.[6] |

| UV Absorbance | Strong absorbance peak at 280 nm.[5] |

Biological Activity: Induction of the Unfolded Protein Response

This compound is a potent inducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[7] This activity is central to its potential applications in neuroprotection and cancer therapy.[2]

The mechanism of UPR induction by oxidized DTT involves the activation of the PERK (Protein kinase R-like endoplasmic reticulum kinase) branch of the UPR. This leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which in turn promotes the translation of ATF4 (activating transcription factor 4). ATF4 then upregulates the expression of key UPR target genes, including GRP78 (glucose-regulated protein 78, also known as BiP) and GADD153 (growth arrest and DNA damage-inducible gene 153, also known as CHOP).[8]

dot

Caption: UPR Signaling Pathway Induced by Oxidized DTT.

Table 3: Biological Activity of this compound

| Assay | Cell Line | Effect | Quantitative Data | Reference |

| UPR Induction | LLC-PK1 (porcine kidney epithelial) | Transcriptional activation of GRP78 and GADD153/CHOP | Concentration-dependent increase in mRNA levels | [7] |

| Cytotoxicity | Various Cancer Cell Lines | Potential cytotoxic effects | IC50 values are not yet reported for this specific compound. | [9] |

Experimental Protocols

A common method for the synthesis of trans-1,2-dithiane-4,5-diol involves the oxidation of the corresponding dithiol, dithiothreitol (DTT).

Workflow for Synthesis

dot

Caption: General Synthesis Workflow.

Detailed Protocol (Conceptual)

-

Dissolution: Dissolve (2S,3S)-1,4-dimercaptobutane-2,3-diol (DTT) in a suitable solvent system, such as a mixture of methanol and water.

-

Oxidation: Introduce an oxidizing agent. This can be as simple as bubbling air or oxygen through the solution over an extended period. Alternatively, a controlled amount of a chemical oxidant like hydrogen peroxide can be used.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the reaction mixture is typically concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound as a crystalline solid.

The induction of GRP78 and GADD153/CHOP can be quantified at both the mRNA and protein levels.

Experimental Workflow for UPR Analysis

dot

Caption: Workflow for UPR Induction Analysis.

Quantitative Real-Time PCR (qRT-PCR) Protocol

-

Cell Treatment: Plate cells (e.g., HeLa, HepG2) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using specific primers for GRP78, GADD153/CHOP, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression compared to untreated controls.

Western Blot Protocol

-

Cell Treatment and Lysis: Treat cells as described for qRT-PCR. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for GRP78, GADD153/CHOP, p-PERK, p-eIF2α, and ATF4.

-

Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

This compound is a valuable chemical tool for studying the Unfolded Protein Response and holds promise for therapeutic development, particularly in the areas of neurodegenerative diseases and oncology. Its ability to selectively activate the PERK signaling pathway provides a specific mechanism for modulating cellular stress responses. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized protocols for its synthesis and application.

References

- 1. This compound | C4H8O2S2 | CID 445528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRANS-4,5-DIHYDROXY-1,2-DITHIANE | 14193-38-5 [chemicalbook.com]

- 3. 反式-4,5-二羟基-1,2-二噻烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. chemodex.com [chemodex.com]

- 6. (4R,5R)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 439407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The PERK/eIF2α/ATF4/CHOP pathway plays a role in regulating monocrotaline-induced endoplasmic reticulum stress in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of (4S,5S)-1,2-Dithiane-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, the stereoisomer of the oxidized form of Dithiothreitol (DTT), also known as Cleland's reagent, is a chiral molecule of significant interest in various scientific domains. Its unique stereochemistry and the presence of a disulfide bridge within a six-membered ring impart specific chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, discovery, and known biological implications of this compound, tailored for researchers and professionals in the fields of chemistry and drug development.

Discovery and Significance

The discovery of this compound is intrinsically linked to the development of its reduced form, (2S,3S)-dithiothreitol (DTT). DTT was introduced by W. Wallace Cleland in 1964 as a superior reagent for protecting sulfhydryl groups in proteins from oxidation. The oxidized form, a cyclic disulfide, was a natural consequence of DTT's function as a reducing agent. While racemic DTT and its oxidized form were initially studied, the importance of stereochemistry in biological systems spurred interest in the synthesis and properties of the individual enantiomers. The (4S,5S) isomer, derived from the naturally occurring L-tartaric acid, has been a subject of investigation for its potential stereospecific interactions in biological pathways.

This compound and its derivatives are explored for their potential applications in neuroprotection, the management of autoimmune diseases, and as anticancer agents.[1] Furthermore, the parent compound, trans-4,5-dihydroxy-1,2-dithiane, has been shown to elicit a molecular stress response by activating stress-responsive genes, highlighting its potential role in cellular signaling.[1]

Enantioselective Synthesis

The synthesis of this compound is achieved through a multi-step process that begins with a chiral precursor, typically L-(+)-tartaric acid, to ensure the correct stereochemistry. The overall synthetic strategy involves the preparation of the chiral thiol precursor, (2S,3S)-1,4-dimercapto-2,3-butanediol ((2S,3S)-DTT), followed by its oxidation to the desired cyclic disulfide.

A viable synthetic pathway, adapted from established methodologies, is outlined below.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway from L-tartaric acid to the target molecule.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a general framework. Researchers should optimize conditions based on their specific laboratory settings and available reagents.

Part 1: Synthesis of (2S,3S)-1,4-Dimercapto-2,3-butanediol ((2S,3S)-DTT)

-

Esterification of L-(+)-Tartaric Acid: L-tartaric acid is converted to its dimethyl ester by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).

-

Acetonide Protection: The resulting dimethyl L-tartrate is protected as its acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid.

-

Reduction of the Diester: The acetonide-protected diester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., THF, ethanol).

-

Mesylation of the Diol: The diol is then converted to its dimesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N).

-

Thioacetylation: The dimesylate is displaced with a sulfur nucleophile, typically potassium thioacetate, to form the dithioacetate.

-

Hydrolysis to the Dithiol: The dithioacetate is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the protected dithiol.

-

Deprotection: The acetonide protecting group is removed under acidic conditions to afford (2S,3S)-1,4-dimercapto-2,3-butanediol.

Part 2: Oxidation to this compound

The final step is the intramolecular cyclization of (2S,3S)-DTT to form the disulfide bridge of this compound. This can be achieved through various mild oxidation methods.

-

Air Oxidation: Stirring a dilute aqueous solution of (2S,3S)-DTT open to the atmosphere can lead to gradual oxidation. This process can be slow and may require monitoring.

-

Dimethyl Sulfoxide (DMSO) Oxidation: DMSO can be used as a mild oxidizing agent, often at elevated temperatures.

-

Iodine Oxidation: A stoichiometric amount of iodine (I₂) in a suitable solvent can effect a rapid and clean oxidation.

Quantitative Data Summary

While specific yields can vary depending on the reaction scale and optimization, the following table provides an expected range for each step based on literature precedents.

| Step | Transformation | Reagents | Typical Yield (%) |

| 1 | Esterification | MeOH, H₂SO₄ | 90-95 |

| 2 | Acetonide Protection | 2,2-dimethoxypropane, p-TsOH | 95-99 |

| 3 | Reduction | LiAlH₄ or NaBH₄ | 85-95 |

| 4 | Mesylation | MsCl, Et₃N | 80-90 |

| 5 | Thioacetylation | Potassium Thioacetate | 70-85 |

| 6 & 7 | Hydrolysis & Deprotection | NaOH, then Acid | 80-90 |

| 8 | Oxidation | Air, DMSO, or I₂ | 90-98 |

Biological Activity and Signaling Pathways

This compound, as the oxidized form of DTT, plays a role in redox-sensitive biological processes. While DTT is a potent reducing agent, its oxidized form can participate in thiol-disulfide exchange reactions, potentially modulating the function of proteins with reactive cysteine residues.

The ability of trans-4,5-dihydroxy-1,2-dithiane to induce a molecular stress response is of particular interest. This suggests an interaction with cellular pathways that sense and respond to oxidative or electrophilic stress.

Hypothesized Signaling Pathway Involvement

The following diagram illustrates a potential mechanism by which this compound could influence cellular signaling, based on its known ability to induce stress-responsive genes.

Caption: Potential cellular stress response pathway activation.

Conclusion

This compound is a chiral molecule with a well-defined synthetic route starting from L-tartaric acid. Its discovery and importance are tied to the foundational work on Cleland's reagent. The biological activities of this specific stereoisomer are an active area of research, with potential implications in modulating cellular stress responses and other redox-sensitive pathways. The detailed synthetic protocols and compiled quantitative data in this guide provide a valuable resource for researchers aiming to synthesize and investigate the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate the stereospecific biological functions and therapeutic potential of this compound.

References

In-Depth Spectroscopic Analysis of (4S,5S)-1,2-Dithiane-4,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4S,5S)-1,2-dithiane-4,5-diol, a key organosulfur compound often utilized in various research and development applications, including drug discovery. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Molecular Structure and Properties

This compound, also known as the oxidized form of Dithiothreitol (DTT), is a chiral molecule with the chemical formula C₄H₈O₂S₂ and a molecular weight of 152.24 g/mol . The trans configuration of the hydroxyl groups is a key stereochemical feature.

| Property | Value |

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | trans-4,5-Dihydroxy-1,2-dithiane, Oxidized DTT |

| CAS Number | 14193-38-5 |

| Appearance | White to off-white powder |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene protons of the dithiane ring.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| Data not available in search results | - | -CH(OH) |

| Data not available in search results | - | -S-CH₂- |

Note: Specific chemical shifts and coupling constants were not found in the provided search results. The table is a template for the expected signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assigned |

| Data not available in search results | -CH(OH) |

| Data not available in search results | -S-CH₂- |

Note: Specific chemical shifts were not found in the provided search results. The table is a template for the expected signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) and carbon-sulfur (C-S) bonds.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| Broad, ~3400-3200 | O-H stretch (hydroxyl) |

| ~2900 | C-H stretch (aliphatic) |

| ~1100-1000 | C-O stretch |

| ~700-600 | C-S stretch |

Note: Specific peak positions were not found in the provided search results. The table presents expected ranges for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 152 | [M]⁺ |

| Further fragmentation data not available | - |

Note: A complete mass spectrum with relative intensities was not found. The table indicates the expected molecular ion peak.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols based on standard laboratory practices for compounds of this nature.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the compound.

An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of Oxidized Dithiothreitol (DTT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential and electrochemical properties of dithiothreitol (DTT) and its oxidized forms. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize DTT in their work. This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant chemical processes.

Core Concepts: The Redox Chemistry of DTT

Dithiothreitol (DTT), also known as Cleland's reagent, is a small-molecule redox reagent widely used in biochemistry to reduce disulfide bonds in proteins and other molecules. Its efficacy as a reducing agent is intrinsically linked to the properties of its oxidized form.

Upon reducing a disulfide bond, DTT itself becomes oxidized, forming a stable six-membered ring with an internal disulfide bond.[1][2][3] This intramolecular cyclization is a key feature that drives the reaction to completion and makes DTT a more potent reducing agent than monofunctional thiols. The overall reaction is a two-step process involving a mixed-disulfide intermediate.[1][2][4]

The reducing power of DTT is pH-dependent, with greater efficacy observed at pH values above 7.[1][4] This is because the thiolate anion (-S⁻) is the reactive species, and the pKa values of DTT's thiol groups are 9.2 and 10.1.[1][4]

While the cyclic disulfide is the primary oxidation product, further oxidation of the sulfur atoms can occur under more stringent oxidizing conditions, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The electrochemical properties of these hyperoxidized forms are less well-characterized than the disulfide form.

Quantitative Data: Redox Potential and Physicochemical Properties

The following table summarizes the key quantitative data related to the redox and electrochemical properties of the DTT/oxidized DTT system.

| Parameter | Value | Conditions | References |

| Standard Redox Potential (E₀') | -0.33 V | pH 7 | [1][2][3][4][5][6] |

| Redox Potential | -0.332 V | pH 7.0 | [7] |

| Redox Potential | -0.366 V | pH 8.1 | [7] |

| pKa (thiol groups) | 9.2 and 10.1 | [1][4] | |

| Anodic Peak Potential (CV) | ~ -0.05 V vs Ag/AgCl | Phosphate buffer, pH 8.0 | [8] |

| Cathodic Peak Potential (CV) | ~ -0.5 V vs Ag/AgCl | Phosphate buffer, pH 8.0 | [8] |

| UV Absorbance Peak (Oxidized DTT) | 280 nm | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the electrochemical properties of DTT and its oxidized forms. Below are protocols for key experimental techniques.

Determination of Redox Potential using RP-HPLC

This method allows for the determination of the experimental redox potential of a solution containing the DTTred/DT Tox couple by quantifying their respective concentrations.[9][10][11]

Methodology:

-

Sample Preparation: Prepare samples containing the DTT redox couple in the desired buffer.

-

Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18).

-

Elution: Use a suitable gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid).

-

Detection: Monitor the elution profile using a UV detector at 280 nm, the characteristic absorbance wavelength of oxidized DTT.[1]

-

Quantification: Determine the concentrations of reduced and oxidized DTT by integrating the peak areas and comparing them to a standard curve.

-

Calculation of Redox Potential: Use the Nernst equation to calculate the redox potential of the solution: E = E₀' - (RT/nF) * ln([DTT_red]/[DTT_ox]) Where:

-

E is the redox potential of the solution

-

E₀' is the standard redox potential of DTT (-0.33 V at pH 7)

-

R is the ideal gas constant

-

T is the absolute temperature

-

n is the number of electrons transferred (2)

-

F is the Faraday constant

-

[DTT_red] and [DTT_ox] are the molar concentrations of reduced and oxidized DTT.

-

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of molecules.

Methodology:

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of DTT in a suitable supporting electrolyte (e.g., phosphate buffer at a specific pH).

-

Potential Scan: Apply a linearly sweeping potential to the working electrode and measure the resulting current. The potential is swept from a starting potential to a switching potential and then back to the start.

-

Data Acquisition: Record the current as a function of the applied potential to generate a cyclic voltammogram.

-

Data Analysis: Analyze the voltammogram to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents. These parameters provide information about the redox potentials and the kinetics of the electron transfer reactions.

Visualizations: Chemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the redox chemistry of DTT.

Caption: Mechanism of disulfide bond reduction by DTT.

Caption: Experimental workflow for Cyclic Voltammetry of DTT.

Signaling Pathways and Further Considerations

While DTT is primarily used as a tool to manipulate the redox state of biological systems in vitro, the study of its oxidized forms and their interactions can provide insights into cellular redox signaling. The balance between reduced and oxidized thiols is a critical aspect of cellular homeostasis, and understanding the electrochemical properties of redox-active molecules like DTT is fundamental to this field.

Further research into the electrochemical properties of hyperoxidized DTT species, such as those containing sulfonic acid groups, could reveal novel aspects of sulfur-based redox chemistry. While sulfonic acids are generally considered stable and less redox-active than thiols or disulfides, their electrochemical behavior can be complex and may be relevant in specific biological or chemical contexts.[12][13][14][15]

This guide provides a foundational understanding of the redox potential and electrochemical properties of oxidized DTT. For professionals in drug development, a thorough grasp of these principles is essential for the design and interpretation of experiments involving thiol-containing drugs and targets, as well as for the development of novel redox-modulating therapies.

References

- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. interchim.fr [interchim.fr]

- 4. astralscientific.com.au [astralscientific.com.au]

- 5. broadpharm.com [broadpharm.com]

- 6. shop.neofroxx.com [shop.neofroxx.com]

- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. capitalresin.com [capitalresin.com]

The Biological Role of (4S,5S)-1,2-Dithiane-4,5-diol in Cellular Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-1,2-Dithiane-4,5-diol, also commonly known as trans-4,5-dihydroxy-1,2-dithiane or oxidized dithiothreitol (DTTox), is a disulfide-containing compound that plays a significant role in modulating cellular stress responses. This technical guide provides an in-depth overview of the biological activities of this compound, with a particular focus on its induction of the endoplasmic reticulum (ER) stress response. This document summarizes the current understanding of its mechanism of action, details experimental methodologies for its study, and presents available data on its cellular effects.

Introduction

This compound is the oxidized, cyclic disulfide form of dithiothreitol (DTT), a well-known reducing agent. While DTT is widely used in laboratories to reduce disulfide bonds in proteins, its oxidized form, this compound, has been identified as an active modulator of cellular signaling pathways, particularly those related to cellular stress. It is recognized as a potent inducer of the molecular stress response, a critical cellular process for maintaining homeostasis under adverse conditions.

Core Biological Role: Induction of the Endoplasmic Reticulum (ER) Stress Response

The primary and most well-documented biological role of this compound in cells is the induction of the Endoplasmic Reticulum (ER) Stress Response, also known as the Unfolded Protein Response (UPR). This response is a complex signaling network that is activated when misfolded or unfolded proteins accumulate in the ER lumen.

Mechanism of Action

The induction of the ER stress response by this compound is initiated by its reduction within the cellular environment. Cellular oxidoreductases reduce the intramolecular disulfide bond of the dithiane, leading to the formation of DTT. This process is believed to trigger the ER stress response.

The key molecular events include:

-

Transcriptional Activation of GRP78/BiP: this compound treatment leads to a significant increase in the transcription of the gene encoding the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). GRP78 is a master regulator of the ER stress response, acting as a chaperone to assist in proper protein folding.

-

Transcriptional Activation of GADD153/CHOP: The compound also activates the transcription of the growth arrest and DNA damage-inducible gene 153 (GADD153), also known as C/EBP homologous protein (CHOP). GADD153/CHOP is a key transcription factor involved in mediating apoptosis under conditions of prolonged or severe ER stress.

Cellular Outcomes

The induction of the ER stress response by this compound can have dual outcomes depending on the cellular context and the severity of the stress:

-

Cytoprotection: The upregulation of chaperones like GRP78 can enhance the protein-folding capacity of the ER, thereby protecting cells from damage induced by other stressors. Research has shown that pre-treatment with this compound can protect renal epithelial cells from chemically induced injury in vivo.[1]

-

Apoptosis: If the ER stress is prolonged or severe, the sustained expression of GADD153/CHOP can lead to programmed cell death, or apoptosis.

Quantitative Data

While the qualitative effects of this compound on gene expression are well-documented, specific quantitative data such as IC50 or EC50 values for the induction of ER stress markers and LD50 values for cytotoxicity are not consistently reported in publicly available literature. The following table summarizes the available quantitative information.

| Parameter | Cell Line/System | Value/Observation | Reference |

| GRP78 Induction | Rat Kidney (in vivo) | Time-dependent increase, maximal at 12-24 hours post-administration of a single 200 mg/kg dose. | Asmellash et al., 2005 |

| GADD153/CHOP Induction | LLC-PK1 cells | Concentration-dependent increase in mRNA levels. | Halleck et al., 1997 |

| Cytotoxicity (LD50) | Not Available | Data not found in the reviewed literature. | - |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Line: LLC-PK1 (porcine kidney epithelial cells) are a commonly used model system.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or culture medium). Cells are treated with the desired final concentrations for the indicated time periods.

Northern Blot Analysis for GRP78 and GADD153/CHOP mRNA

-

RNA Isolation: Total RNA is extracted from treated and control cells using a standard method such as TRIzol reagent.

-

Gel Electrophoresis: 10-20 µg of total RNA per lane is separated on a 1% agarose gel containing formaldehyde.

-

Transfer: RNA is transferred from the gel to a nylon membrane by capillary action.

-

Hybridization: The membrane is prehybridized and then hybridized with a radiolabeled cDNA probe specific for GRP78 or GADD153/CHOP.

-

Washing and Autoradiography: The membrane is washed to remove non-specifically bound probe, and the signal is detected by autoradiography.

Western Blot Analysis for GRP78 and GADD153/CHOP Protein

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: 20-40 µg of total protein per lane is separated on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GRP78 or GADD153/CHOP overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for the desired duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

In Vivo Studies

Studies in animal models, particularly rats, have been conducted to investigate the effects of this compound in a physiological context.

Animal Model and Administration

-

Model: Male Sprague-Dawley rats are a commonly used model.

-

Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection.

-

Dosage: A single dose of 200 mg/kg has been shown to induce a significant ER stress response in the kidney.[1]

Conclusion and Future Directions

This compound is a valuable tool for studying the cellular ER stress response. Its ability to induce key markers of this pathway, GRP78 and GADD153/CHOP, provides a model for investigating the downstream consequences of ER stress, including both cytoprotective and apoptotic outcomes. The cytoprotective effects observed in vivo suggest potential therapeutic applications for conditions involving cellular stress and injury, particularly in the context of nephrotoxicity.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound and the specific cellular oxidoreductases involved in its reduction.

-

Conducting comprehensive dose-response studies to establish clear IC50/EC50 and LD50 values in various cell types.

-

Exploring the therapeutic potential of this compound and its analogs in preclinical models of diseases associated with ER stress, such as neurodegenerative diseases, metabolic disorders, and certain cancers.

By further delineating the biological roles and mechanisms of this compound, the scientific community can better leverage its properties for both fundamental research and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dithiane-4,5-diol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of the enantiomers of 1,2-dithiane-4,5-diol, a cyclic disulfide that is the oxidized form of dithiothreitol (DTT). This document details the synthesis, separation, and characterization of the (4R,5R) and (4S,5S) enantiomers, along with an exploration of their known biological activities and the signaling pathways they modulate.

Introduction to 1,2-Dithiane-4,5-diol Stereoisomers

1,2-Dithiane-4,5-diol is a six-membered heterocyclic compound containing a disulfide bond. The presence of two chiral centers at positions 4 and 5 gives rise to stereoisomers. The most stable and commonly studied isomers are the trans-diols, which exist as a pair of enantiomers: (4R,5R)-1,2-dithiane-4,5-diol and (4S,5S)-1,2-dithiane-4,5-diol.[1][2] The cis-isomer is also known but is less stable. The trans-racemic mixture is often referred to as oxidized dithiothreitol (oxidized DTT).

The stereochemistry of these molecules is crucial as it can significantly influence their biological activity and interaction with chiral biological macromolecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of the 1,2-dithiane-4,5-diol enantiomers is presented below.

| Property | (4R,5R)-1,2-dithiane-4,5-diol | This compound | Reference |

| IUPAC Name | (4R,5R)-dithiane-4,5-diol | (4S,5S)-dithiane-4,5-diol | [1][2] |

| Synonyms | D-4,5-Dihydroxy-1,2-dithiane, (+)-trans-1,2-Dithiane-4,5-diol | L-4,5-Dihydroxy-1,2-dithiane, (-)-trans-1,2-Dithiane-4,5-diol | [1][2] |

| Molecular Formula | C₄H₈O₂S₂ | C₄H₈O₂S₂ | [1][2] |

| Molecular Weight | 152.24 g/mol | 152.24 g/mol | [1][2] |

| Melting Point | 113–115 °C | 130-132 °C (for the racemate) | [3] |

| Specific Optical Rotation | [α]D²² +289° (c=2.74, CH₃OH), [α]D²⁴ +258° (c=0.35, CHCl₃) | [α]D expected to be equal in magnitude and opposite in sign to the (4R,5R)-enantiomer. | [3] |

Spectroscopic Data (for trans-racemate):

-

¹H-NMR (CD₃OD): Chemical shifts and coupling constants would be identical for both enantiomers in an achiral solvent. The spectrum would show signals corresponding to the methine protons (CH-OH) and the methylene protons (CH₂-S).

-

¹³C-NMR (CD₃OD): The carbon spectrum would display signals for the two distinct carbon environments: the carbon atoms bonded to the hydroxyl groups and the carbon atoms bonded to the sulfur atoms.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Enantiomeric Resolution

The synthesis of racemic trans-1,2-dithiane-4,5-diol is typically achieved through the oxidation of dithiothreitol (DTT). The resolution of the enantiomers can be accomplished through classical chemical resolution or by chiral chromatography.

A common method for the preparation of the racemic trans-diol is the oxidation of dithiothreitol.

Experimental Protocol:

-

Dissolution: Dissolve dithiothreitol (DTT) in a suitable solvent system, such as a methanol/water mixture.

-

Oxidation: Bubble oxygen through the solution for an extended period (e.g., 30 hours) in the presence of a base like potassium hydroxide.

-

Crystallization: Add water to the reaction mixture and cool to induce crystallization of the product.

-

Isolation: Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum.

The enantiomerically pure (4R,5R)-isomer can be synthesized from the corresponding chiral precursor, (2R,3R)-1,4-dimercaptobutane-2,3-diol.

Experimental Protocol:

-

Starting Material: Begin with enantiomerically pure (2R,3R)-1,4-dimercaptobutane-2,3-diol.

-

Oxidation: Follow the oxidation procedure described above for the racemic synthesis. The chirality of the starting material will direct the formation of the (4R,5R)-enantiomer.

The racemic mixture can be resolved into its constituent enantiomers by forming diastereomeric derivatives with a chiral resolving agent, followed by fractional crystallization. A reported method utilizes N-Boc-L-phenylalanine as the resolving agent.[3]

Experimental Protocol:

-

Derivatization: React racemic trans-4,5-dihydroxy-1,2-dithiane with N-Boc-L-phenylalanine in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form the diastereomeric diesters.

-

Fractional Crystallization: Separate the resulting diastereomers by fractional crystallization from a suitable solvent system. The difference in solubility between the two diastereomers allows for their separation.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters under basic conditions (e.g., with NaOH or KOH) to liberate the individual enantiomers of 1,2-dithiane-4,5-diol.

-

Purification: Purify the enantiomers by recrystallization.

References

An In-depth Technical Guide on the Cellular Stress Mechanism of (4S,5S)-1,2-Dithiane-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-1,2-Dithiane-4,5-diol, the oxidized, cyclic disulfide form of dithiothreitol (DTT), is a potent modulator of cellular stress pathways. Its primary mechanism of action involves intracellular reduction to DTT, a process that perturbs the cellular redox balance and initiates a robust unfolded protein response (UPR). This technical guide delineates the molecular cascade initiated by this compound, focusing on the activation of key stress-responsive genes and the subsequent induction of cellular tolerance. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting cellular stress and protein folding homeostasis.

Introduction

Cellular stress responses are intricate signaling networks that protect cells from a variety of insults, including oxidative stress, protein misfolding, and DNA damage. The unfolded protein response (UPR) is a critical component of this network, aimed at resolving stress in the endoplasmic reticulum (ER), the primary site of protein folding and modification. This compound, hereafter referred to as oxidized DTT, has emerged as a valuable chemical tool to investigate the UPR. As a strong reducing agent upon its conversion to DTT, it elicits a molecular stress response by activating specific stress-responsive genes.[1][2][3] This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and detailed methodologies.

Core Mechanism of Action: Induction of the Unfolded Protein Response

The central mechanism of action of oxidized DTT is its intracellular reduction to DTT, which consumes cellular reducing equivalents, leading to a mild reductive stress. This perturbation of the cellular redox state triggers the UPR, a tripartite signaling pathway originating from the ER. The UPR is mediated by three transmembrane sensor proteins: PERK, IRE1α, and ATF6.[4][5][6] Treatment of cells with DTT has been shown to robustly activate all three UPR sensors.[7][8]

The activation of the UPR by oxidized DTT leads to the transcriptional upregulation of key stress-responsive genes, most notably GRP78 (also known as BiP) and GADD153 (also known as CHOP).[1] GRP78 is a major ER chaperone that plays a crucial role in protein folding and alleviating ER stress.[4][9] CHOP is a pro-apoptotic transcription factor that is induced under prolonged or severe ER stress.[9][10] The induction of GRP78 and CHOP transcription is a hallmark of the cellular response to oxidized DTT and is directly correlated with its intracellular reduction.[1]

Signaling Pathway Diagram

Caption: UPR Activation by this compound.

Quantitative Data

| Parameter | Effect of this compound | Cell Line | Reference |

| GRP78 mRNA Induction | Time- and dose-dependent increase | LLC-PK1 | [1] |

| CHOP mRNA Induction | Time- and dose-dependent increase | LLC-PK1 | [1] |

| hsp70 mRNA Induction | No significant induction | LLC-PK1 | [1] |

| Cellular Tolerance | Increased tolerance to nephrotoxicants | LLC-PK1 | [1] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: LLC-PK1 (porcine kidney epithelial cells) or other relevant cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Treat cells with various concentrations of the compound for the desired time points. A vehicle control (solvent only) should be included in all experiments.

Quantitative Real-Time PCR (qRT-PCR) for GRP78 and CHOP mRNA

This protocol allows for the quantification of GRP78 and CHOP mRNA levels following treatment with this compound.

-

RNA Isolation:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and specific primers for GRP78, CHOP, and a reference gene (e.g., GAPDH or β-actin).

-

A typical reaction setup includes: 2 µL of cDNA, 10 µL of 2x SYBR Green master mix, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

-

Use a standard thermal cycling program: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Primer Sequences (Example for human):

-

GRP78 Forward: 5'-TGCAGCAGGACATCAAGTTC-3'

-

GRP78 Reverse: 5'-GCTGGCACTTGGTTGTTCTT-3'

-

CHOP Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'

-

CHOP Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

References

- 1. researchgate.net [researchgate.net]

- 2. TRANS-4,5-DIHYDROXY-1,2-DITHIANE | 14193-38-5 [chemicalbook.com]

- 3. chemodex.com [chemodex.com]

- 4. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]

- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dynamic changes of endoplasmic reticulum stress pathway markers GRP78 and CHOP in the hippocampus of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GRP78 inhibition enhances ATF4-induced cell death by the deubiquitination and stabilization of CHOP in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Conformation of (4S,5S)-1,2-Dithiane-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, also known as the oxidized form of Dithiothreitol (DTT), is a chiral six-membered heterocyclic compound containing a disulfide bond. Its stereochemistry and conformational flexibility are of significant interest in various scientific domains, including medicinal chemistry and structural biology, due to its role as a ligand and its relationship to the widely used reducing agent, DTT.[1][2] This technical guide provides a comprehensive overview of the chemical structure and conformational landscape of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its structural features.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a 1,2-dithiane ring substituted with hydroxyl groups at the C4 and C5 positions.[1] The stereochemical designators "(4S,5S)" define the absolute configuration at these two chiral centers, resulting in a trans arrangement of the two hydroxyl groups. It is the enantiomer of (4R,5R)-1,2-dithiane-4,5-diol.[3]

Molecular Formula: C₄H₈O₂S₂[1]

IUPAC Name: this compound[1]

Synonyms: Oxidized DTT, trans-4,5-Dihydroxy-1,2-dithiane[4][5]

Conformational Analysis

The conformational preference of the 1,2-dithiane ring is a key determinant of the overall three-dimensional structure of this compound. Theoretical studies on the parent 1,2-dithiane ring indicate a strong preference for a chair conformation over twist-boat or boat conformations due to the minimization of torsional and steric strain.[6] The presence of the trans-diol substituents at the C4 and C5 positions further influences the conformational equilibrium.

Chair Conformation

The most stable conformation of this compound is predicted to be a chair conformation. In this arrangement, the substituents can occupy either axial or equatorial positions. The trans configuration of the hydroxyl groups necessitates that one is in an axial position and the other in an equatorial position (trans-diaxial or trans-diequatorial is not possible on adjacent carbons in a chair conformation). The specific preference for the hydroxyl groups to be axial or equatorial will depend on a balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Quantitative Structural Data

To obtain precise quantitative data on the bond lengths, bond angles, and dihedral angles of this compound, an analysis of its crystal structure is invaluable. While a crystal structure of the isolated molecule is not publicly available, its conformation when bound to proteins can be examined through the Protein Data Bank (PDB). An analysis of the ligand "D1D" or "DTD" (the PDB codes for the oxidized form of DTT) in various protein crystal structures can provide an experimentally determined conformation.

Below is a table summarizing representative geometric parameters for the chair conformation of the 1,2-dithiane ring, which serves as a foundational reference. The actual values for the diol derivative may vary due to the influence of the hydroxyl substituents.

| Parameter | Average Value (from 1,2-dithiane derivatives) |

| Bond Lengths (Å) | |

| S-S | 2.05 |

| C-S | 1.82 |

| C-C | 1.53 |

| Bond Angles (°) ** | |

| C-S-S | 98 |

| S-C-C | 113 |

| C-C-C | 112 |

| Dihedral Angles (°) ** | |

| S-S-C-C | ±60 |

| S-C-C-S | ±55 |

| C-S-S-C | ±90 |

Note: These are generalized values and the actual parameters for this compound may differ.

Experimental Protocols

Synthesis of this compound (Oxidized DTT)

The most common method for the preparation of this compound is the oxidation of dithiothreitol (DTT).[2]

Materials:

-

Dithiothreitol (DTT)

-

Deionized water

-

Air or a mild oxidizing agent (e.g., hydrogen peroxide)

-

Buffer solution (e.g., phosphate buffer, pH 7-8)

Procedure:

-

Dissolve a known concentration of DTT in the chosen buffer solution.

-

To induce oxidation, either bubble air through the solution for an extended period (24-48 hours) or add a stoichiometric amount of a mild oxidizing agent like H₂O₂.

-

The progress of the oxidation can be monitored by spectrophotometry, as the oxidized form (1,2-dithiane-4,5-diol) exhibits a characteristic UV absorbance peak around 280 nm, which is absent in the reduced form.[2]

-

Once the reaction is complete, the product can be purified using standard techniques such as recrystallization or chromatography.

Workflow for Synthesis and Monitoring:

References

- 1. This compound | C4H8O2S2 | CID 445528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 3. (4R,5R)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 439407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRANS-4,5-DIHYDROXY-1,2-DITHIANE | 14193-38-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

(4S,5S)-1,2-Dithiane-4,5-diol: A C2-Symmetric Chiral Synthon for Asymmetric Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-1,2-Dithiane-4,5-diol, the chiral form of trans-4,5-dihydroxy-1,2-dithiane, also known as oxidized dithiothreitol (DTT), is a compelling yet underutilized C2-symmetric chiral synthon. Its rigid, dithiane backbone and stereodefined diol functionality make it a promising candidate for applications in asymmetric synthesis, including the preparation of chiral ligands and as a starting material in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, resolution, and potential applications as a chiral building block in drug discovery and development.

Introduction

Chiral synthons are fundamental building blocks in modern organic chemistry, enabling the stereoselective synthesis of enantiomerically pure compounds, a critical requirement for the development of safe and efficacious pharmaceuticals. C2-symmetric molecules, in particular, have proven to be exceptionally effective as chiral auxiliaries, ligands, and catalysts in a wide array of asymmetric transformations. This compound, a sulfur-containing heterocyclic compound, possesses this advantageous C2-symmetry.[1] Its structure is derived from dithiothreitol (DTT), a common laboratory reagent.[2] While the racemic form is known for its role in redox biology, the enantiopure forms, (4S,5S)- and (4R,5R)-1,2-dithiane-4,5-diol, hold significant potential as versatile chiral synthons. This document aims to consolidate the available technical information on this compound and to highlight its prospective applications in asymmetric synthesis for a specialized audience in chemical research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (4R,5R)-1,2-dithiane-4,5-diol, the enantiomer of the title compound, is presented in Table 1. The data for the (4S,5S)-enantiomer is expected to be identical in magnitude, with the sign of the specific rotation being opposite.

Table 1: Physicochemical Properties of (4R,5R)-1,2-Dithiane-4,5-diol

| Property | Value |

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.24 g/mol |

| Melting Point | 130-132 °C |

| Specific Rotation [α]D | +289° (c 2.74, CH₃OH) |

| Appearance | White crystalline solid |

Data for the (4R,5R)-enantiomer. The (4S,5S)-enantiomer will have a negative specific rotation of the same magnitude.

Synthesis and Enantioselective Preparation

The preparation of enantiopure this compound begins with the synthesis of the racemic trans-diol, followed by a classical resolution.

Synthesis of racemic trans-4,5-Dihydroxy-1,2-dithiane

The racemic diol is typically prepared by the oxidation of D,L-dithiothreitol (DTT). This intramolecular disulfide bond formation creates the stable six-membered dithiane ring.

Enantioselective Resolution

The resolution of the racemic diol is the key step to accessing the enantiopure (4S,5S)-isomer. A reported efficient method involves the use of a chiral resolving agent, followed by fractional crystallization.

Experimental Protocols

Preparation of racemic trans-4,5-Dihydroxy-1,2-dithiane

This is a generalized protocol based on common oxidation procedures for thiols.

To a solution of D,L-dithiothreitol (1.0 g, 6.48 mmol) in a suitable solvent system such as methanol/water is added a mild oxidizing agent (e.g., bubbling oxygen in the presence of a catalytic amount of a base like potassium hydroxide). The reaction is stirred at room temperature and monitored by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield racemic trans-4,5-dihydroxy-1,2-dithiane as a white crystalline solid.

Resolution of trans-4,5-Dihydroxy-1,2-dithiane

This protocol is based on the principles of classical resolution via diastereomeric esters.

A solution of racemic trans-4,5-dihydroxy-1,2-dithiane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is treated with N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). To this mixture, BOC-L-phenylalanine (2.0 eq) is added, and the reaction is stirred at room temperature until the formation of the diastereomeric diesters is complete. The resulting mixture of diastereomers is then separated by fractional crystallization from an appropriate solvent system. The less soluble diastereomer is isolated by filtration. The purified diastereomer is then subjected to hydrolysis (e.g., using a base such as lithium hydroxide in a THF/water mixture) to cleave the ester bonds, affording the enantiopure this compound. The chiral auxiliary (BOC-L-phenylalanine) can be recovered from the aqueous layer after acidification.

Applications as a Chiral Synthon

While specific, documented applications of this compound as a chiral synthon are not extensively reported in the literature, its structural features suggest several potential uses in asymmetric synthesis.

Synthesis of Chiral Ligands

The C2-symmetric diol is an ideal starting material for the synthesis of chiral ligands for asymmetric catalysis. The two hydroxyl groups can be readily derivatized to introduce phosphine, amine, or other coordinating groups. The rigid dithiane backbone can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivities in a variety of metal-catalyzed reactions.

Table 2: Potential Asymmetric Reactions Utilizing Ligands Derived from this compound

| Reaction Type | Potential Ligand Type | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Diphosphine | High enantiomeric excess in the reduction of prochiral olefins. |

| Asymmetric Allylic Alkylation | Chiral Diphosphine or Diamine | Stereoselective formation of C-C or C-N bonds. |

| Asymmetric Diels-Alder | Chiral Lewis Acid Complex | Control over both diastereoselectivity and enantioselectivity. |

Chiral Pool Starting Material

This compound can serve as a chiral building block for the synthesis of complex natural products and pharmaceutical agents. The diol functionality can be manipulated to introduce a variety of other functional groups, and the dithiane ring can be either retained in the final product or used as a protecting group for a dicarbonyl equivalent. Its stereochemistry can be transferred to new stereocenters in the target molecule.

Chiral Auxiliary

The diol can be attached to a prochiral substrate as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled. The C2-symmetry can be particularly effective in facial discrimination of prochiral centers.

Conclusion

This compound represents a promising, yet largely untapped, resource for the asymmetric synthesis community. Its C2-symmetry, rigid backbone, and origin from an inexpensive starting material make it an attractive candidate for development as a chiral synthon. While the synthesis and resolution of this compound are established in principle, further research is needed to explore its full potential in the stereoselective synthesis of valuable chiral molecules. The development of new chiral ligands, auxiliaries, and synthons is a continuous endeavor in drug discovery and development, and this compound warrants greater attention in this pursuit. Researchers in the field are encouraged to investigate its applications in asymmetric catalysis and as a starting material for the synthesis of complex chiral targets.

References

An In-depth Technical Guide to the Solubility and Stability of (4S,5S)-1,2-Dithiane-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4S,5S)-1,2-Dithiane-4,5-diol, a key molecule often encountered as the oxidized form of dithiothreitol (DTT). Understanding these physicochemical properties is crucial for its application in pharmaceutical research and development, particularly in formulation, storage, and ensuring its quality and efficacy in various experimental and therapeutic contexts.

This compound is a trans-1,2-dithiane-4,5-diol and is the enantiomer of (4R,5R)-1,2-dithiane-4,5-diol.[1][2] It is a white to off-white crystalline solid.[3] This guide outlines detailed experimental protocols for determining its solubility and stability profile in accordance with standard pharmaceutical guidelines.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Below are the methodologies for assessing the solubility of this compound.

Preliminary data indicates that this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol at a concentration of 20 mg/mL.[3] However, for comprehensive drug development, a more detailed quantitative analysis in pharmaceutically relevant solvents and aqueous buffers is required.

The following tables provide a template for the presentation of quantitative solubility data, which should be determined experimentally.

Table 1: Thermodynamic (Equilibrium) Solubility in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| DMSO | 25 | ||

| Polyethylene Glycol 400 | 25 |

Table 2: pH-Dependent Aqueous Solubility

| Aqueous Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 0.1 N HCl | 1.2 | 37 | ||

| Acetate Buffer | 4.5 | 37 | ||

| Phosphate Buffer | 6.8 | 37 | ||

| Phosphate Buffer | 7.4 | 37 |

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the concentration of this compound in a saturated solution across various solvents and pH conditions at equilibrium.

Materials and Reagents:

-

This compound (pure, solid form)

-

Purified water (USP grade)

-

Ethanol, Propylene Glycol, DMSO, PEG 400

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge

-

0.22 µm syringe filters (e.g., PVDF)

-

Validated HPLC-UV method for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing the different solvent and buffer systems. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be confirmed experimentally.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm syringe filter that is known not to bind the compound.

-

Dilute the filtered supernatant with a suitable analytical solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method. The oxidized form of DTT has a strong absorbance peak at 280 nm, which can be utilized for detection.[6]

-

The experiment should be performed in triplicate for each condition.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

This compound is the stable, oxidized form of dithiothreitol (DTT).[7] The redox equilibrium between DTT and its oxidized form is a key aspect of its stability. DTT is prone to air oxidation, a reaction that is accelerated at pH values above 7.[7] Therefore, under oxidizing conditions, this compound is the thermodynamically favored and more stable species.

For drug development purposes, forced degradation studies are necessary to identify potential degradation pathways and products under stress conditions, and to develop stability-indicating analytical methods.

Forced degradation studies are conducted under conditions more severe than accelerated stability testing.[4]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A guidelines):

-

Acid Hydrolysis: 0.1 N HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Exposure of the solid and a solution in purified water/methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A dark control should be maintained.

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

For each stress condition, mix the stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂). For thermal and photostability, use the solid compound and a solution.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw samples.

-

Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify and characterize any degradation products. The analysis should quantify the remaining parent compound and any formed impurities.

The results from the stability studies should be tabulated to clearly show the change in quality attributes over time and under different conditions.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Products (% Peak Area) |

| 0.1 N HCl, 60°C | 0 | 100 | - |

| 24 | |||

| 72 | |||

| 0.1 N NaOH, 60°C | 0 | 100 | - |

| 24 | |||

| 72 | |||

| 3% H₂O₂, RT | 0 | 100 | - |

| 8 | |||

| 24 | |||

| Thermal (80°C, solid) | 0 | 100 | - |

| 48 | |||

| Photostability (solution) | - | ||

| Dark Control | - |

Visualizations

The following diagrams illustrate key aspects of the chemistry and experimental workflows for this compound.

References

- 1. This compound | C4H8O2S2 | CID 445528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4R,5R)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 439407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

Methodological & Application

Application Notes and Protocols: (4S,5S)-1,2-Dithiane-4,5-diol in Protein Folding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5S)-1,2-Dithiane-4,5-diol, the trans-isomer of oxidized dithiothreitol (DTTox), is a valuable reagent in the study of oxidative protein folding. It serves as a mild oxidizing agent that facilitates the formation of disulfide bonds, a critical step in the maturation of many secreted and extracellular proteins. A key advantage of this compound is that it does not form stable mixed-disulfide intermediates with the folding polypeptide. This simplifies the analysis of folding pathways by reducing the complexity of folding intermediates, allowing for a clearer characterization of the oxidative folding process.[1] Its redox potential (E°′ = -327 mV) makes it a suitable oxidant for many protein folding studies.[1]

These application notes provide detailed protocols for the use of this compound in in vitro protein folding experiments, methods for the analysis of folding intermediates, and a summary of available quantitative data to aid in experimental design.

Data Presentation